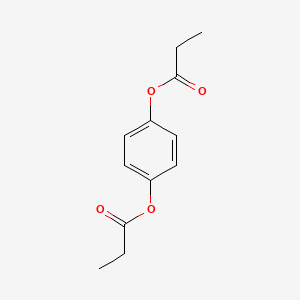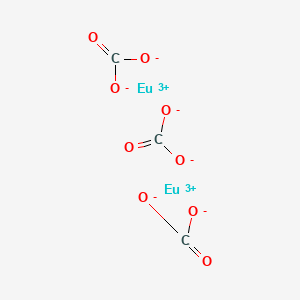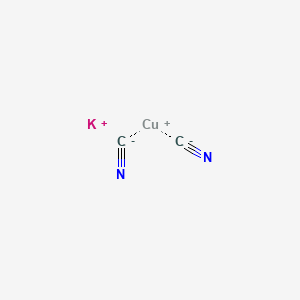
1,4-Phenylen-dipropionat
Übersicht
Beschreibung
1,4-Dipropionyloxybenzene, also known as Hydroquinone Dipropionate, is a chemical compound with the molecular formula C12H14O4 . It is used in the industry .
Molecular Structure Analysis
The molecular structure of 1,4-Dipropionyloxybenzene consists of 12 carbon atoms, 14 hydrogen atoms, and 4 oxygen atoms . The molecular weight is 222.24 .Chemical Reactions Analysis
While specific chemical reactions involving 1,4-Dipropionyloxybenzene are not available, it’s important to note that chemical reactions are influenced by factors such as the presence of other substances, temperature, and pressure .Physical And Chemical Properties Analysis
1,4-Dipropionyloxybenzene is a solid at room temperature . It has a melting point of 112-114°C . The density is predicted to be 1.124±0.06 g/cm3 . The boiling point is predicted to be 313.9±25.0 °C .Wissenschaftliche Forschungsanwendungen
Ich habe nach wissenschaftlichen Forschungsanwendungen von „1,4-Phenylen-dipropionat“, auch bekannt als „1,4-Dipropionyloxybenzol“, gesucht. Detaillierte Informationen zu sechs bis acht einzigartigen Anwendungen sind in den Suchergebnissen jedoch nicht readily available. Nachfolgend finden Sie eine Zusammenfassung der gefundenen Informationen:
Kosmetische Anwendungen
1,4-Dipropionyloxybenzol: wurde für seine Verwendung bei der Aufhellung von Farbflecken auf der Haut festgestellt. Es ist ein weißes Pulver, das in Wasser nahezu unlöslich ist, was die Anwendung in kosmetischen Formulierungen im Vergleich zu anderen ähnlichen Verbindungen erleichtert .
Polymersynthese
Diese Verbindung wurde bei der Synthese von biobasierten Copolyestern verwendet. Insbesondere war es an der Synthese von Monomeren für aliphatisch-aromatische Copolyester durch Schmelzcopolymerisation beteiligt .
Chemische Forschung
In der chemischen Forschung wurden Derivate von this compound für verschiedene Studien synthetisiert, darunter die Synthese von 1,4-Bis(phenylethinyl)benzolen und ihre Anwendung als elektronische Materialien .
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
(4-propanoyloxyphenyl) propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-3-11(13)15-9-5-7-10(8-6-9)16-12(14)4-2/h5-8H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGXJNYNUTHMEOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1=CC=C(C=C1)OC(=O)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40995320 | |
| Record name | 1,4-Phenylene dipropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40995320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7402-28-0 | |
| Record name | 7402-28-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406755 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 7402-28-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55130 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,4-Phenylene dipropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40995320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Can you describe the binding properties of the dimeric cyclophane incorporating 1,4-dipropionyloxybenzene (referred to as 1,4-xylylene (1,4-phenylene)dipropionate in the paper)?
A1: While the dimeric cyclophane formed with 1,4-dipropionyloxybenzene (compound 3d in the study) does not possess a preorganized cavity like its monomeric counterpart, it surprisingly exhibits binding affinity for certain cations. 1H NMR titration experiments in CDCl3 demonstrated its ability to bind N-methylpyridinium, tetramethylammonium, and acetylcholine cations. This suggests potential applications in host-guest chemistry despite the absence of a defined cavity [].
Q2: What is the crystal structure of the dimeric cyclophane incorporating 1,4-dipropionyloxybenzene?
A2: The dimeric cyclophane incorporating 1,4-dipropionyloxybenzene (compound 3d in the study) crystallizes in the monoclinic space group P21/a with the following unit cell parameters: a = 8.145(1) Å, b = 11.379(2) Å, c = 17.401(2) Å, and β = 101.40(10)° []. This structure reveals a flat conformation without any internal cavities, contrasting with the monomeric form of the cyclophane.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![3-[3-(3-Hydroxypropoxy)-2,2-bis(3-hydroxypropoxymethyl)propoxy]propan-1-ol](/img/structure/B1582775.png)
![4-[(1-Amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthryl)oxy]-N-(3-ethoxypropyl)benzenesulphonamide](/img/structure/B1582777.png)






